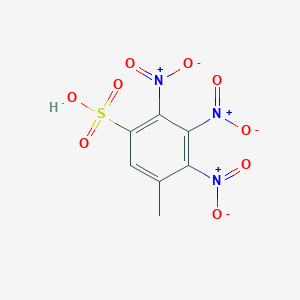
5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid: is a nitroaryl oxidizing acid known for its extreme oxidative properties. This compound is characterized by the presence of three nitro groups and a sulfonic acid group attached to a benzene ring, along with a methyl group. The combination of these functional groups imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid typically involves the nitration of methylbenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric and sulfuric acids, and the reaction is conducted in large reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of nitro groups.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride) are used.
Major Products:
Oxidation: The major products include various oxidized derivatives of the compound.
Reduction: The reduction of nitro groups results in the formation of amino derivatives.
Substitution: Substitution reactions yield halogenated or other substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid is used as a reagent in organic synthesis, particularly in the nitration of aromatic compounds. It serves as a precursor for the synthesis of other complex molecules .
Biology and Medicine: In biological research, the compound is used to neutralize peptide terminal amino groups. It is also employed in studies related to inflammatory bowel disease and post-infectious irritable bowel syndrome by inducing colitis in laboratory animals .
Industry: The compound finds applications in the production of dyes, pigments, and explosives. Its strong
Eigenschaften
CAS-Nummer |
67252-67-9 |
|---|---|
Molekularformel |
C7H5N3O9S |
Molekulargewicht |
307.20 g/mol |
IUPAC-Name |
5-methyl-2,3,4-trinitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H5N3O9S/c1-3-2-4(20(17,18)19)6(9(13)14)7(10(15)16)5(3)8(11)12/h2H,1H3,(H,17,18,19) |
InChI-Schlüssel |
WIYJHWOUOKCWJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)







![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)
